molecular formula C16H28N4O2 B3797266 1-Ethyl-4-[[methyl-[[3-(3-methylbutyl)-1,2,4-oxadiazol-5-yl]methyl]amino]methyl]pyrrolidin-2-one

1-Ethyl-4-[[methyl-[[3-(3-methylbutyl)-1,2,4-oxadiazol-5-yl]methyl]amino]methyl]pyrrolidin-2-one

Cat. No.: B3797266
M. Wt: 308.42 g/mol
InChI Key: FFKUUHSVXZOPKS-UHFFFAOYSA-N
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Description

1-Ethyl-4-[[methyl-[[3-(3-methylbutyl)-1,2,4-oxadiazol-5-yl]methyl]amino]methyl]pyrrolidin-2-one is a complex organic compound with a unique structure that includes a pyrrolidinone ring, an oxadiazole moiety, and various alkyl and amino substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-4-[[methyl-[[3-(3-methylbutyl)-1,2,4-oxadiazol-5-yl]methyl]amino]methyl]pyrrolidin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a suitable hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Alkylation: The oxadiazole intermediate is then alkylated with 3-methylbutyl bromide in the presence of a strong base like sodium hydride.

    Formation of the Pyrrolidinone Ring: The pyrrolidinone ring is formed by reacting an appropriate amine with a lactam precursor under reflux conditions.

    Final Coupling: The final step involves coupling the alkylated oxadiazole with the pyrrolidinone intermediate using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-4-[[methyl-[[3-(3-methylbutyl)-1,2,4-oxadiazol-5-yl]methyl]amino]methyl]pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can be performed on the alkyl and amino groups using reagents like alkyl halides or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

1-Ethyl-4-[[methyl-[[3-(3-methylbutyl)-1,2,4-oxadiazol-5-yl]methyl]amino]methyl]pyrrolidin-2-one has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.

    Materials Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of 1-Ethyl-4-[[methyl-[[3-(3-methylbutyl)-1,2,4-oxadiazol-5-yl]methyl]amino]methyl]pyrrolidin-2-one depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would be identified through detailed biochemical studies and computational modeling.

Comparison with Similar Compounds

Similar Compounds

    1-Ethyl-4-methylpyrrolidin-2-one: A simpler analog with a similar pyrrolidinone core but lacking the oxadiazole and alkyl substituents.

    3-(3-Methylbutyl)-1,2,4-oxadiazole: Contains the oxadiazole ring and alkyl substituent but lacks the pyrrolidinone core.

Uniqueness

1-Ethyl-4-[[methyl-[[3-(3-methylbutyl)-1,2,4-oxadiazol-5-yl]methyl]amino]methyl]pyrrolidin-2-one is unique due to its combination of structural features, which confer specific chemical and biological properties not found in simpler analogs

Properties

IUPAC Name

1-ethyl-4-[[methyl-[[3-(3-methylbutyl)-1,2,4-oxadiazol-5-yl]methyl]amino]methyl]pyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N4O2/c1-5-20-10-13(8-16(20)21)9-19(4)11-15-17-14(18-22-15)7-6-12(2)3/h12-13H,5-11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFKUUHSVXZOPKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC(CC1=O)CN(C)CC2=NC(=NO2)CCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Ethyl-4-[[methyl-[[3-(3-methylbutyl)-1,2,4-oxadiazol-5-yl]methyl]amino]methyl]pyrrolidin-2-one
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1-Ethyl-4-[[methyl-[[3-(3-methylbutyl)-1,2,4-oxadiazol-5-yl]methyl]amino]methyl]pyrrolidin-2-one
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1-Ethyl-4-[[methyl-[[3-(3-methylbutyl)-1,2,4-oxadiazol-5-yl]methyl]amino]methyl]pyrrolidin-2-one
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1-Ethyl-4-[[methyl-[[3-(3-methylbutyl)-1,2,4-oxadiazol-5-yl]methyl]amino]methyl]pyrrolidin-2-one
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1-Ethyl-4-[[methyl-[[3-(3-methylbutyl)-1,2,4-oxadiazol-5-yl]methyl]amino]methyl]pyrrolidin-2-one
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1-Ethyl-4-[[methyl-[[3-(3-methylbutyl)-1,2,4-oxadiazol-5-yl]methyl]amino]methyl]pyrrolidin-2-one

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